molecular formula C11H15NO B12661444 1-(2-Pyridyl)cyclohexan-1-ol CAS No. 41727-18-8

1-(2-Pyridyl)cyclohexan-1-ol

Cat. No.: B12661444
CAS No.: 41727-18-8
M. Wt: 177.24 g/mol
InChI Key: PLANJDCYAMHXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H15NO It features a cyclohexane ring substituted with a hydroxyl group and a pyridine ring at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Pyridyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with cyclohexanone. The reaction typically proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(2-pyridyl)cyclohexanone.

    Reduction: Formation of 1-(2-pyridyl)cyclohexane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Pyridyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and pyridine ring play crucial roles in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    2-Pyridylcyclohexane: A compound with a pyridine ring attached to a cyclohexane ring but lacking the hydroxyl group.

    1-(2-Pyridyl)ethanol: A compound with a similar pyridine ring but a different alkyl chain.

Uniqueness

1-(2-Pyridyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties

Properties

CAS No.

41727-18-8

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-pyridin-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H15NO/c13-11(7-3-1-4-8-11)10-6-2-5-9-12-10/h2,5-6,9,13H,1,3-4,7-8H2

InChI Key

PLANJDCYAMHXKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.